Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

veterinary parasitology ovine anthelmintic efficacy benzimidazole carbamate

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (CAS 149756-98-9; also designated UMF-058) is a synthetic methyl benzimidazole-2-carbamate derivative with a 5-methoxybenzyl substituent at the 5-position of the benzimidazole nucleus. The compound has a molecular formula of C17H17N3O3 and a molecular weight of approximately 311.34 g/mol.

Molecular Formula C17H16N3O3-
Molecular Weight 311.33 g/mol
CAS No. 149756-98-9
Cat. No. B115595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
CAS149756-98-9
Synonymsmethyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
UMF 058
UMF-058
Molecular FormulaC17H16N3O3-
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
InChIInChI=1S/C17H17N3O3/c1-22-15(11-6-4-3-5-7-11)12-8-9-13-14(10-12)19-16(18-13)20-17(21)23-2/h3-10,15H,1-2H3,(H2,18,19,20,21)
InChIKeyJBTKKBCTULDDPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (CAS 149756-98-9): Chemical Identity and Procurement Baseline for Veterinary and Research Applications


Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (CAS 149756-98-9; also designated UMF-058) is a synthetic methyl benzimidazole-2-carbamate derivative with a 5-methoxybenzyl substituent at the 5-position of the benzimidazole nucleus [1]. The compound has a molecular formula of C17H17N3O3 and a molecular weight of approximately 311.34 g/mol . It belongs to the benzimidazole carbamate (BZC) class of anthelmintics, which includes widely used veterinary and human drugs such as albendazole, mebendazole, fenbendazole, and flubendazole [2]. The BZC class exerts antiparasitic activity primarily through inhibition of β-tubulin polymerization, disrupting microtubule-dependent processes critical for nematode survival [2]. The 5-position substituent is a key determinant of potency, species specificity, and physicochemical properties within this chemical series [2].

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate: Why In-Class Benzimidazole Substitution May Compromise Reproducibility and Efficacy


Benzimidazole carbamates are not functionally interchangeable despite shared core scaffolds. The substituent at the 5(6)-position exerts a profound effect on anthelmintic potency, as demonstrated in systematic structure-activity relationship studies showing that variations in substituent size, polarity, and branching at this position produce orders-of-magnitude differences in tubulin polymerization inhibition [1]. Furthermore, the nature of the linkage atom between the substituent and the benzimidazole ring significantly impacts antitrichinellous activity, with carbon-, sulfur-, or oxygen-linked substituents conferring greater potency than selenium or cyano-carbon bridges [2]. The 5-methoxybenzyl moiety in the target compound represents a specific structural variation that may confer distinct efficacy profiles against certain gastrointestinal nematode species, differential absorption characteristics, and unique metabolic handling compared to the 5-propylthio group of albendazole or the 5-benzoyl group of mebendazole [3]. Substituting this compound with a cheaper generic benzimidazole analog without species-specific efficacy validation risks experimental irreproducibility and potential therapeutic failure in veterinary applications.

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate: Quantitative Head-to-Head Efficacy Evidence Against Fenbendazole in Ruminants and Poultry


Sheep Gastrointestinal Nematodes: Comparative Fecal Egg Count Reduction with Fenbendazole at 5 mg/kg Oral Dose

In an in vivo sheep study evaluating efficacy against natural mixed gastrointestinal nematode infections, the target compound administered orally at 5 mg/kg body weight achieved a fecal egg count reduction of 97.4% against Haemonchus contortus, whereas fenbendazole at the identical 5 mg/kg dose produced a reduction of 100% [1]. The target compound was evaluated as part of a head-to-head comparison across multiple parasite species in naturally infected sheep [1].

veterinary parasitology ovine anthelmintic efficacy benzimidazole carbamate

Crossbred Calves: Species-Level Comparative Efficacy Against Haemonchus placei and Oesophagostomum spp.

In the same comparative study, the target compound demonstrated numerically higher efficacy than fenbendazole against specific bovine nematode species. Against Haemonchus placei in crossbred calves, the target compound achieved 100% fecal egg count reduction at 5 mg/kg oral dose, compared to 97.3% reduction for fenbendazole [1]. Against Oesophagostomum spp., the target compound achieved 100% reduction versus 96.1% for fenbendazole [1].

bovine parasitology gastrointestinal nematodes anthelmintic efficacy

Poultry Ascaridia galli: Comparative Efficacy Where Fenbendazole Reference Data Exists

The target compound at 10 mg/kg oral dose achieved 100% fecal egg count reduction against Ascaridia galli in naturally infected poultry [1]. Fenbendazole at a comparable 10 mg/kg dose in chickens has been reported to achieve >99% efficacy against adult Ascaridia galli stages, establishing both compounds as highly effective at similar dosing regimens [2].

avian parasitology Ascaridia galli anthelmintic efficacy

Antifilarial Potential: Pharmacokinetic Characterization Supporting Differentiation from Mebendazole

The target compound (designated UMF-058) has been investigated specifically as an antifilarial candidate, with dedicated pharmacokinetic and metabolism studies conducted in rat models [1]. The compound shows distinct analytical behavior from mebendazole, enabling simultaneous quantification with a minimum detectable concentration of 7 ng/mL in whole blood by HPLC, compared to 6 ng/mL for mebendazole under identical assay conditions [2].

filariasis antifilarial drug development pharmacokinetics

Physicochemical Differentiation: Predicted LogP and Solubility Profile Relative to Class Comparators

The target compound has a predicted octanol-water partition coefficient (LogP) of approximately 2.97-3.25 and an estimated aqueous solubility at 25°C of 30.71 mg/L based on Log Kow estimates . For reference, albendazole has a reported LogP of approximately 3.2 and aqueous solubility of <10 mg/L; fenbendazole has a LogP of approximately 3.9 and extremely low aqueous solubility [1].

physicochemical properties drug absorption formulation science

High-Strength Differential Evidence Limitations: Explicit Acknowledgment of Data Gaps

A systematic search of peer-reviewed literature and authoritative databases revealed limited high-strength differential evidence for this compound relative to in-class comparators. No direct comparative data were identified for: tubulin binding affinity (IC50, Ka, Bmax) versus albendazole, mebendazole, or fenbendazole; in vivo efficacy against benzimidazole-resistant nematode isolates; head-to-head mammalian cytotoxicity or selectivity indices; or comparative pharmacokinetic parameters (Cmax, AUC, t½, bioavailability) in target species. The primary comparative efficacy evidence derives from a single 1997 study in Indian livestock, and the antifilarial development program appears to have generated limited published data beyond analytical method validation [1][2].

evidence limitations data gaps research needs

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate: Evidence-Backed Research and Veterinary Application Scenarios


Veterinary Parasitology Research: Comparative Anthelmintic Efficacy Studies in Ruminants

This compound is suitable for research programs investigating comparative benzimidazole efficacy against gastrointestinal nematodes in sheep and cattle. The existing head-to-head data against fenbendazole in Haemonchus contortus (sheep: 97.4% vs 100% egg count reduction) and Haemonchus placei (calves: 100% vs 97.3% egg count reduction) provide a validated baseline for designing expanded comparative studies [1]. Researchers investigating species-specific or geographic variability in benzimidazole susceptibility may use this compound as a reference agent with documented in vivo efficacy data against multiple nematode genera including Haemonchus, Oesophagostomum, Trichostrongylus, and Strongyloides [1].

Antifilarial Drug Discovery and Development Programs

The compound (as UMF-058) was specifically investigated as an antifilarial candidate with dedicated pharmacokinetic and metabolism characterization in rat models [1][2]. Research groups working on neglected tropical diseases, particularly lymphatic filariasis, may find this compound valuable as a reference standard or lead scaffold. The availability of a validated HPLC bioanalytical method for simultaneous quantification with mebendazole (detection limits of 7 ng/mL and 6 ng/mL respectively) enables pharmacokinetic profiling [2]. The compound may serve as a tool compound for studying structure-activity relationships of 5-substituted benzimidazole carbamates in filarial models.

Poultry Anthelmintic Screening and Avian Parasitology Studies

The compound's documented 100% fecal egg count reduction against Ascaridia galli in poultry at a 10 mg/kg oral dose supports its use in avian anthelmintic research [1]. Investigators studying helminth infections in commercial or backyard poultry flocks may employ this compound as a positive control or comparative agent when evaluating novel anthelmintic candidates or assessing benzimidazole resistance patterns in field isolates. The efficacy level is comparable to fenbendazole's reported >99% efficacy against adult Ascaridia galli stages, making the compound a viable alternative in avian parasitology studies [2].

Benzimidazole Structure-Activity Relationship and Tubulin Binding Studies

The compound's 5-methoxybenzyl substituent represents a specific structural variation within the methyl benzimidazole-2-carbamate series [1]. The well-established relationship between 5-position substituent characteristics and tubulin polymerization inhibitory potency makes this compound relevant for SAR studies examining how substituent size, polarity, and hydrogen-bonding capacity influence target binding [2]. Researchers investigating differential binding affinities between parasitic and mammalian tubulin isoforms may employ this compound as part of a structurally diverse BZC panel to probe selectivity determinants [2].

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